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Compound of Interest

Compound Name: AZD2858

Cat. No.: B15541572

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective, orally bioavailable, and brain-permeable small molecule
inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Initially investigated for neurodegenerative
diseases such as Alzheimer's, its clinical development in that area was discontinued. However,
AZD2858 has shown significant promise in the field of bone regeneration due to its profound
effects on bone formation. This technical guide provides an in-depth overview of the discovery,
chemical properties, and mechanism of action of AZD2858, intended for researchers and
professionals in drug development.

Discovery and Development

AZD2858 was developed by AstraZeneca as a highly selective ATP-competitive inhibitor of
GSK-3. The primary therapeutic goal for the development of GSK-3 inhibitors was initially
focused on neurodegenerative disorders, given the role of GSK-3 in the hyperphosphorylation
of tau protein, a hallmark of Alzheimer's disease. While AZD2858 demonstrated efficacy in
reducing tau phosphorylation in preclinical models, its clinical development for these indications
was halted due to observations of significant effects on bone formation. Subsequent research
has therefore pivoted to explore its potential as a therapeutic agent for bone disorders, such as
fracture healing and osteoporosis.
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Chemical Properties

AZD2858 is a synthetic organic compound belonging to the pyrazine class. Its detailed
chemical properties are summarized in the table below.

Property Value Reference

3-Amino-6-[4-[(4-methyl-1-
piperazinyl)sulfonyl]phenyl]-N-

IUPAC Name 3-pyridinyl-2-
pyrazinecarboxamide

Molecular Formula C21H23N703S
Molecular Weight 453.52 g/mol

CAS Number 486424-20-8
Appearance Solid powder
Solubility Soluble in DMSO
Oral Bioavailability Orally bioavailable
Brain Permeability Brain permeable

Synthesis

A detailed, step-by-step synthesis protocol for AZD2858 is not publicly available in the
reviewed literature. However, based on its chemical structure, the synthesis would likely involve
a multi-step process culminating in the formation of the pyrazinecarboxamide core, followed by
the introduction of the substituted phenyl and pyridinyl groups. General synthetic strategies for
similar 3-amino-pyrazine-2-carboxamide derivatives often involve key steps such as amidation
and Suzuki coupling reactions.

Mechanism of Action

AZD2858 functions as a potent, ATP-competitive inhibitor of both isoforms of Glycogen
Synthase Kinase-3, GSK-3a and GSK-3[3. By binding to the ATP-binding pocket of the enzyme,
it prevents the phosphorylation of downstream substrates. This inhibition has significant effects
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on two primary signaling pathways: the Wnt/p-catenin pathway and the tau phosphorylation
cascade.

Whnt/B-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex”
that phosphorylates (3-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by
AZD2858 prevents this phosphorylation, leading to the stabilization and accumulation of 3-
catenin in the cytoplasm. Subsequently, B-catenin translocates to the nucleus, where it acts as
a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation,
differentiation, and bone formation. This activation of the Wnt pathway is the primary
mechanism behind the observed anabolic effects of AZD2858 on bone tissue.[1]
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Caption: Wnt/(3-catenin signaling pathway modulation by AZD2858.

Tau Phosphorylation

GSK-3p is one of the primary kinases responsible for the phosphorylation of the microtubule-
associated protein tau. In pathological conditions such as Alzheimer's disease,
hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a key
neuropathological feature. By inhibiting GSK-3[3, AZD2858 reduces the phosphorylation of tau
at multiple sites, which was the basis for its initial investigation in neurodegenerative diseases.
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Caption: Inhibition of Tau hyperphosphorylation by AZD2858.

Quantitative Data

The inhibitory potency of AZD2858 against GSK-3 has been quantified in various assays.
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Parameter Value Assay Type Reference
ICs0 (GSK-3a) 0.9 nM Biochemical Assay
ICs0 (GSK-3p3) 5nM Biochemical Assay
ICso (Tau
] 76 nM Cell-based Assay
Phosphorylation)
ICs0 (GSK-3p3
dependent 68 nM Cell-based Assay
phosphorylation)

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research
findings. Below are summaries of key experimental methodologies relevant to the
characterization of AZD2858.

In Vitro GSK-3f3 Kinase Assay

Objective: To determine the direct inhibitory activity of AZD2858 on purified GSK-3[3 enzyme.

Materials:

Recombinant human GSK-33 enzyme

o GSK-3 specific peptide substrate (e.g., a pre-phosphorylated peptide)

o ATP (often radiolabeled, e.qg., [y-32P]ATP)

e AZD2858 at various concentrations

¢ Kinase reaction buffer

o Phosphocellulose paper or other means of separating phosphorylated from
unphosphorylated substrate

o Scintillation counter
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Protocol:

o Prepare a reaction mixture containing the kinase buffer, GSK-33 enzyme, and the peptide
substrate.

o Add AZD2858 at a range of concentrations to the reaction mixture and incubate for a short
period.

« Initiate the kinase reaction by adding [y-32P]ATP.

» Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
» Stop the reaction (e.g., by adding a strong acid).

e Spot the reaction mixture onto phosphocellulose paper.

e Wash the paper to remove unincorporated [y-32P]ATP.

o Quantify the amount of 32P incorporated into the peptide substrate using a scintillation
counter.

o Calculate the percentage of inhibition at each AZD2858 concentration and determine the
ICso value.
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Caption: Workflow for an in vitro GSK-3f kinase assay.
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Cellular Tau Phosphorylation Assay

Objective: To assess the ability of AZD2858 to inhibit tau phosphorylation in a cellular context.

Materials:

A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)

Cell culture medium and supplements

AZD2858 at various concentrations

Okadaic acid (a phosphatase inhibitor to induce tau hyperphosphorylation)

Lysis buffer

Primary antibodies (anti-phospho-tau, anti-total-tau, and a loading control like anti-GAPDH)
Secondary antibodies (e.g., HRP-conjugated)

Western blotting reagents and equipment

Protocol:

Culture cells to an appropriate confluency.

Pre-treat the cells with different concentrations of AZD2858 for a specified duration.
Induce tau hyperphosphorylation by treating the cells with okadaic acid.

Lyse the cells to extract total protein.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

Perform Western blotting using primary antibodies against phosphorylated tau, total tau, and
a loading control.
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 Incubate with the appropriate secondary antibodies.
 Visualize the protein bands using a chemiluminescent substrate.

e Quantify the band intensities to determine the ratio of phosphorylated tau to total tau and
assess the inhibitory effect of AZD2858.

Conclusion

AZD2858 is a potent and selective GSK-3 inhibitor with a well-defined mechanism of action.
While its initial development for neurodegenerative diseases was not pursued, its profound
anabolic effects on bone tissue have opened new avenues for its therapeutic application in
orthopedics. The data and protocols presented in this guide provide a comprehensive overview
for researchers interested in further exploring the biological activities and therapeutic potential
of AZD2858. Further research, particularly in elucidating its long-term safety and efficacy in
bone regeneration, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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